

Application Notes and Protocols: Nitration of 2-tert-Butyl-6-Methylphenol

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Compound of Interest

Compound Name: 2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622

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Abstract

This document provides a detailed protocol for the regioselective nitration of 2-tert-butyl-6-methylphenol to synthesize **2-tert-butyl-6-methyl-4-nitrophenol**. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and safety precautions.

Introduction

Nitrated phenolic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto the aromatic ring of a phenol can significantly alter its chemical properties and provide a handle for further functionalization. 2-tert-Butyl-6-methylphenol is a sterically hindered phenol, and its nitration is expected to proceed with high regioselectivity, primarily at the para-position to the hydroxyl group, due to the directing effects of the substituents. This protocol describes a common method for the nitration of substituted phenols using nitric acid in an acetic acid solvent system.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols.

2.1. Materials and Reagents

Reagent/Material	Grade	Supplier
2-tert-Butyl-6-methylphenol	99%	Sigma-Aldrich
Nitric Acid (70%)	ACS Reagent	Fisher Scientific
Glacial Acetic Acid	ACS Reagent	VWR Chemicals
Dichloromethane	HPLC Grade	EMD Millipore
Sodium Bicarbonate	ACS Reagent	J.T. Baker
Anhydrous Magnesium Sulfate	ACS Reagent	Acros Organics
Deionized Water	-	-
Round-bottom flask (100 mL)	-	-
Magnetic stirrer and stir bar	-	-
Dropping funnel	-	-
Ice bath	-	-
Separatory funnel (250 mL)	-	-
Rotary evaporator	-	-
Thin Layer Chromatography (TLC) plates	Silica Gel 60 F254	-

2.2. Quantitative Data

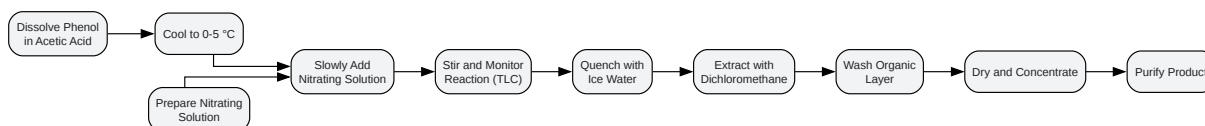
Compound	Molecular Weight (g/mol)	Moles (mmol)	Amount Used
2-tert-Butyl-6-methylphenol	164.24	10.0	1.64 g
Nitric Acid (70%)	63.01	11.0	~1.1 mL
Glacial Acetic Acid	60.05	-	20 mL
Expected Product			
2-tert-Butyl-6-methyl-4-nitrophenol	209.24	-	Theoretical Yield: 2.09 g

2.3. Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10.0 mmol) of 2-tert-butyl-6-methylphenol in 20 mL of glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
- **Addition of Nitrating Agent:** In a separate beaker, prepare the nitrating solution by carefully adding ~1.1 mL (11.0 mmol) of 70% nitric acid to 5 mL of glacial acetic acid. Slowly add this nitrating solution dropwise to the stirred solution of the phenol over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. A yellow precipitate of the crude product should form.
- **Extraction:** Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

- **Washing:** Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Diagrams



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Caption: Experimental workflow for the nitration of 2-tert-butyl-6-methylphenol.

Safety Precautions

- Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration of organic compounds can be highly exothermic.^[1] Strict temperature control is crucial to prevent runaway reactions.
- Always add acid to the reaction mixture slowly and in a controlled manner.
- Dispose of all chemical waste according to institutional and local regulations.

Expected Results

The primary product of this reaction is expected to be **2-tert-butyl-6-methyl-4-nitrophenol**. The yield and purity of the product will depend on the strict adherence to the protocol and the effectiveness of the purification method. The final product should be a yellow solid. Characterization can be performed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

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References

- 1. [corning.com](https://www.corning.com) [[corning.com](https://www.corning.com)]
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